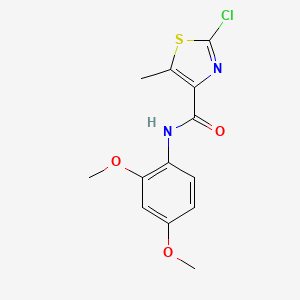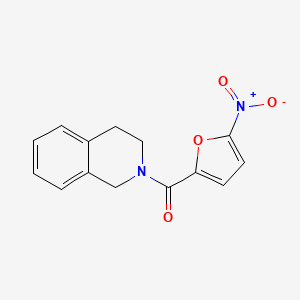
3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoquinoline moiety with a nitrofuran group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitrofuran group can be introduced via nitration reactions, where a furan derivative is treated with nitric acid.
Coupling Reaction: The final step involves coupling the isoquinoline and nitrofuran moieties through a condensation reaction, often using reagents like acetic anhydride or similar coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and the role of nitrofuran derivatives in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the isoquinoline moiety can bind to specific enzyme active sites, inhibiting their activity and leading to anti-proliferative effects .
Comparison with Similar Compounds
Similar compounds to 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE include other nitrofuran derivatives and isoquinoline-based compounds. Some examples are:
Nitrofurantoin: A well-known antibiotic with a nitrofuran group.
Berberine: An isoquinoline alkaloid with various pharmacological properties.
The uniqueness of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE lies in its combined structure, which allows it to exhibit both the biological activities of nitrofuran and isoquinoline derivatives .
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C14H12N2O4/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 |
InChI Key |
AFKFCHVNPKMZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


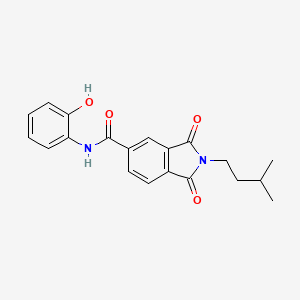
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11023502.png)

![1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023507.png)
![N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide](/img/structure/B11023513.png)
![N-[3-(diethylamino)propyl]-3-fluorobenzamide](/img/structure/B11023515.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023529.png)
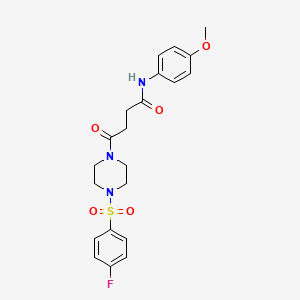
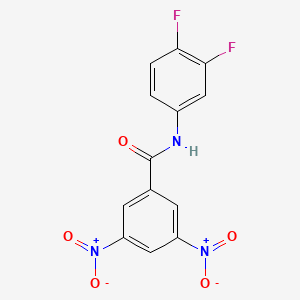
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023560.png)
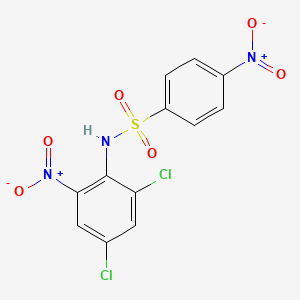
![N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11023563.png)
